(S)-N-(1-(4-bromophenyl)ethyl)-2,2,2-trifluoroacetamide
Overview
Description
Scientific Research Applications
Antinociceptive Activities
Enaminone compounds, including those with bromophenyl groups, have been evaluated for their antinociceptive activity, suggesting potential applications in pain management research. For example, Masocha et al. (2016) investigated the antinociceptive effects of various anilino enaminones in mice, indicating the role of GABA receptors in mediating these effects (Masocha, Kombian, & Edafiogho, 2016).
Hemoglobin Adducts
Compounds related to (S)-N-(1-(4-bromophenyl)ethyl)-2,2,2-trifluoroacetamide have been studied for their interaction with biological macromolecules. Cai et al. (1995) developed a method to examine levels of N-(2-oxoethyl) adduct on hemoglobin, which could be relevant for toxicological studies and understanding the biological impact of such compounds (Cai, Myers, & Hurst, 1995).
Pharmacological Agents
Research into novel 4-(3-ethylphenyl)-1-substituted-4H-[1,2,4]triazolo[4,3-a] quinazolin-5-ones demonstrates the exploration of similar structures for their pharmacological properties, including H1-antihistaminic activity, highlighting the potential for this compound in drug development (Alagarsamy et al., 2009).
Metabolism and Toxicity
Understanding the metabolism and toxicity of related chemical structures can inform the safe use and potential therapeutic applications of this compound. Studies on the metabolism of compounds like 2-bromoethanol and ethylene oxide provide insights into the biological processing and potential toxicological aspects of halogenated and fluorinated compounds (Jones & Wells, 1981).
Mechanism of Action
Target of Action
The primary target of (S)-N-(1-(4-bromophenyl)ethyl)-2,2,2-trifluoroacetamide is the μ-opioid receptor (MOR). The MOR is a G protein-coupled receptor that plays a crucial role in mediating the effects of opioids .
Mode of Action
This compound acts as a full agonist at the μ-opioid receptor (MOR), with greater potency than morphine and less potency than fentanyl . Its analgesic effects are reversed by an opioid antagonist . Based on its mechanism of action, it would be expected to produce other typical opioid effects such as respiratory depression and sedation .
Biochemical Pathways
The compound’s interaction with the μ-opioid receptor triggers a series of biochemical pathways. These pathways lead to the inhibition of adenylate cyclase, decreased cAMP production, and the subsequent opening of potassium channels and closing of calcium channels. This results in hyperpolarization of the neuron and inhibition of neurotransmitter release .
Pharmacokinetics
As a potent µ-opioid agonist, it would be expected to have similar adme properties to other opioid substances .
Result of Action
The molecular and cellular effects of this compound’s action include analgesia, sedation, and respiratory depression. These effects are due to its interaction with the μ-opioid receptor and subsequent modulation of neuronal activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored under inert gas and away from air . Furthermore, its effects can be potentiated or inhibited by the presence of other substances, such as other opioids or benzodiazepines .
Properties
IUPAC Name |
N-[(1S)-1-(4-bromophenyl)ethyl]-2,2,2-trifluoroacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF3NO/c1-6(15-9(16)10(12,13)14)7-2-4-8(11)5-3-7/h2-6H,1H3,(H,15,16)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSKNAGOEXFZER-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)Br)NC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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